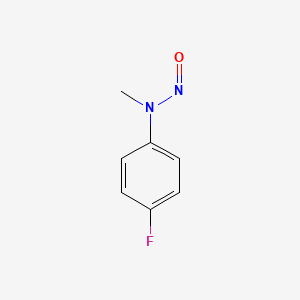

N-Nitroso-N-methyl-4-fluoroaniline

概要

説明

N-Nitroso-N-methyl-4-fluoroaniline is an organic compound with the molecular formula C7H7FN2O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group bonded to an amine. This compound is of particular interest due to its potential carcinogenic properties and its use in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methyl-4-fluoroaniline can be synthesized through the nitrosation of N-methyl-4-fluoroaniline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining stringent safety protocols due to the potential carcinogenic nature of nitrosamines .

化学反応の分析

Types of Reactions: N-Nitroso-N-methyl-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

科学的研究の応用

Mutagenicity Testing

N-Nitroso-N-methyl-4-fluoroaniline has been subjected to various mutagenicity tests, particularly the Ames test, which evaluates the potential of a compound to cause genetic mutations. Recent studies have indicated that this compound previously yielded negative results in standard Ames tests but was later found to be mutagenic under more sensitive testing conditions. This highlights the importance of using appropriately designed assays to accurately assess the mutagenic potential of nitrosamines .

Pharmaceutical Impurities Assessment

The presence of nitrosamines, including this compound, as impurities in pharmaceutical products has raised significant regulatory concerns. The International Council for Harmonisation (ICH) M7 guidelines emphasize the need for rigorous testing of nitrosamine impurities due to their potential carcinogenic risks. The compound's mutagenic properties necessitate careful monitoring and control during drug formulation processes .

Carcinogenicity Studies

Research indicates that this compound has been linked to rodent carcinogenicity in certain studies. The correlation between Ames test results and rodent carcinogenicity outcomes has been a focal point of research, leading to enhanced testing protocols that include both in vitro and in vivo assessments to determine the carcinogenic potential of this compound .

Environmental Impact

This compound can also be found in environmental samples due to its presence in industrial processes and as a byproduct of various chemical reactions. Its detection in soil and water samples raises concerns regarding environmental contamination and human exposure. Ongoing research aims to understand its environmental fate and transport mechanisms, as well as its potential impact on ecosystems .

作用機序

The mechanism by which N-Nitroso-N-methyl-4-fluoroaniline exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form diazonium ions, which are highly reactive and can cause DNA damage, leading to mutagenesis and carcinogenesis. The compound primarily targets the esophagus and upper gastrointestinal tract in animal models .

類似化合物との比較

- N-Nitroso-N-methylaniline

- N-Nitroso-N-methyl-4-nitroaniline

- N-Nitroso-N-methyl-4-bromoaniline

Comparison: N-Nitroso-N-methyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to N-Nitroso-N-methylaniline, the fluorinated derivative exhibits different carcinogenic potency and mutagenic properties. The presence of different substituents (e.g., nitro, bromo) in similar compounds also affects their reactivity and biological effects .

生物活性

N-Nitroso-N-methyl-4-fluoroaniline (NMF-4) is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly its mutagenic and carcinogenic properties. This article delves into the biological mechanisms, research findings, and applications of NMF-4, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C₇H₇FN₂O

- CAS Number : 937-25-7

- Molecular Structure : Contains a nitroso group (-N=O) and a fluorine atom attached to an aniline ring.

NMF-4 is classified as a member of the nitrosamine family, which are known for their carcinogenic potential. The compound's structure influences its reactivity and biological activity, making it a subject of significant research interest.

Target Organs and Cellular Interactions

NMF-4 primarily targets the esophagus , where it induces tumor formation through various biochemical pathways. The compound interacts with cellular components, leading to:

- Formation of DNA Adducts : NMF-4 binds to nucleophilic sites in DNA, resulting in adduct formation that disrupts normal DNA replication and transcription processes.

- Oxidative Stress : The compound induces oxidative stress within cells, activating stress response pathways that alter gene expression and cellular metabolism.

- Enzyme Interaction : NMF-4 interacts with cytochrome P450 enzymes, leading to the generation of reactive intermediates that further contribute to its mutagenic effects.

NMF-4 exhibits several key biochemical properties:

Case Studies

- Carcinogenicity Testing :

- Mutagenicity Assessment :

- Genotoxicity Studies :

Applications in Scientific Research

NMF-4 is utilized across various fields:

- Cancer Research : Understanding its mutagenic and carcinogenic properties aids in developing safety guidelines for exposure to nitrosamines.

- Toxicology : Studies on NMF-4 contribute to the broader understanding of nitrosamine-related health risks.

- Chemical Industry : Serves as an intermediate in synthesizing dyes and pigments.

特性

IUPAC Name |

N-(4-fluorophenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIXPWIVPHYTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021001 | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-25-7 | |

| Record name | 4-Fluoro-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。